Butyl 2-(4-butoxyphenyl)acetate
CAS No.: 1185726-73-1
Cat. No.: VC2852829
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185726-73-1 |
|---|---|
| Molecular Formula | C16H24O3 |
| Molecular Weight | 264.36 g/mol |
| IUPAC Name | butyl 2-(4-butoxyphenyl)acetate |
| Standard InChI | InChI=1S/C16H24O3/c1-3-5-11-18-15-9-7-14(8-10-15)13-16(17)19-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |
| Standard InChI Key | XANNDSOAOAKZDI-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)CC(=O)OCCCC |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)CC(=O)OCCCC |
Introduction
Butyl 2-(4-butoxyphenyl)acetate is a chemical compound with the molecular formula C16H24O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a butoxy group, and the carboxylic acid is esterified with butanol. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential applications in pharmaceuticals, agrochemicals, and as a building block for more complex molecules.
Synthesis Methods
The synthesis of Butyl 2-(4-butoxyphenyl)acetate typically involves esterification reactions. A common method would be the reaction of 2-(4-butoxyphenyl)acetic acid with butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Synthesis Steps:
-
Preparation of 2-(4-butoxyphenyl)acetic acid: This can be achieved through the reaction of 4-butoxybenzaldehyde with malonic acid in a Knoevenagel condensation, followed by hydrolysis and decarboxylation.
-
Esterification: The resulting acid is then esterified with butanol.
Potential Applications
While specific applications of Butyl 2-(4-butoxyphenyl)acetate are not well-documented, compounds with similar structures are used in various industries:
-
Pharmaceuticals: As intermediates in the synthesis of drugs.
-
Agrochemicals: As potential herbicides or insecticides.
-
Materials Science: As components in polymers or coatings.
Future Research Directions:
-
Biological Activity Studies: Investigate the compound's potential as an antimicrobial or antioxidant agent.
-
Synthetic Method Optimization: Improve synthesis efficiency and yield by exploring different catalysts or reaction conditions.
-
Environmental Impact Assessment: Evaluate the compound's environmental persistence and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume